3-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine is a heterocyclic compound that contains a pyrazole ring substituted with bromine and a difluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine typically involves the reaction of 3-bromo-1H-pyrazole with 2,2-difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction Reactions: Reduction can lead to the removal of the bromine atom or the reduction of the pyrazole ring.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazoles, while oxidation and reduction reactions can produce oxides or reduced derivatives, respectively.
Scientific Research Applications
3-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It serves as a probe or ligand in biological studies to investigate enzyme mechanisms or protein interactions.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The bromine atom can participate in halogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target proteins, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
3-bromo-1-(2,2-difluoroethyl)-1H-pyrazole: Lacks the amine group but shares the bromine and difluoroethyl substituents.
1-(2,2-difluoroethyl)-1H-pyrazol-4-amine: Lacks the bromine atom but contains the difluoroethyl and amine groups.
3-bromo-1H-pyrazol-4-amine: Lacks the difluoroethyl group but contains the bromine and amine groups.
Uniqueness
3-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine is unique due to the combination of the bromine, difluoroethyl, and amine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H6BrF2N3 |
---|---|
Molecular Weight |
226.02 g/mol |
IUPAC Name |
3-bromo-1-(2,2-difluoroethyl)pyrazol-4-amine |
InChI |
InChI=1S/C5H6BrF2N3/c6-5-3(9)1-11(10-5)2-4(7)8/h1,4H,2,9H2 |
InChI Key |
PMBBXADYURFZMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.